molecular formula C8H7BrO3 B6173765 rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2624108-37-6

rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6173765
CAS RN: 2624108-37-6
M. Wt: 231
InChI Key:
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Description

Rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans, also known as trans-2-bromofurancarboxylic acid, is a cyclic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications ranging from synthesis and catalysis to biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of trans-2-bromofurancarboxylic acid.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, transofurancarboxylic acid is not fully understood. However, it is believed that it acts as a Lewis acid, which means that it can accept electrons from other molecules. This enables it to act as a catalyst in organic synthesis, as a reagent in the preparation of other compounds, and as a ligand in coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, transofurancarboxylic acid are not well understood. However, studies have suggested that it may have anti-inflammatory, anti-oxidative, and anti-microbial properties. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, transofurancarboxylic acid in lab experiments include its low cost, its availability, and its compatibility with a wide range of solvents and reagents. The major limitation of using this compound in lab experiments is its toxicity. It is highly toxic and should be handled with care.

Future Directions

The future directions for rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, transofurancarboxylic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. In addition, further research into its synthesis methods and its compatibility with other compounds could lead to the development of new compounds with improved properties. Finally, research into the stability and shelf life of this compound could lead to the development of more stable and longer-lasting compounds.

Synthesis Methods

Trans-2-bromofurancarboxylic acid can be synthesized through a variety of methods, including direct bromination, reaction of 2-bromofuran and maleic anhydride, and reaction of 2-bromofuran and ethyl formate. The direct bromination method involves the reaction of 2-bromofuran and bromine in a solvent, such as acetic acid or ethanol. The reaction of 2-bromofuran and maleic anhydride involves the addition of maleic anhydride to 2-bromofuran in a solvent, such as ethyl acetate or acetic acid. The reaction of 2-bromofuran and ethyl formate involves the addition of ethyl formate to 2-bromofuran in an organic solvent, such as dichloromethane.

Scientific Research Applications

Trans-2-bromofurancarboxylic acid has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in the preparation of other compounds, and as a ligand in coordination chemistry. It is also used as a substrate in the synthesis of polysaccharides and as an inhibitor in the enzymatic hydrolysis of polysaccharides. In addition, it has been used in the synthesis of peptides, nucleosides, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, cyclopropanation, and carboxylation.", "Starting Materials": [ "Furan", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium hydride", "Cyclopropane carboxylic acid" ], "Reaction": [ "Step 1: Bromination of furan using bromine and sodium hydroxide to obtain 3-bromofuran-2-carboxylic acid", "Step 2: Cyclopropanation of 3-bromofuran-2-carboxylic acid with diethyl malonate and ethyl chloroformate using sodium hydride as a base to obtain rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid", "Step 3: Carboxylation of rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid using cyclopropane carboxylic acid and a suitable coupling agent to obtain rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans" ] }

CAS RN

2624108-37-6

Product Name

rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C8H7BrO3

Molecular Weight

231

Purity

95

Origin of Product

United States

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